molecular formula C21H23N3O5 B2906749 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 954589-35-6

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2906749
CAS No.: 954589-35-6
M. Wt: 397.431
InChI Key: PVHCKTLEDRUUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a methoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Final Urea Formation: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the benzo[d][1,3]dioxole and pyrrolidinone moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring may form hydrogen bonds with amino acid side chains. These interactions could alter the function of the target protein, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

    1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-nitrobenzyl)urea: Similar structure but with a nitrobenzyl group instead of a methoxybenzyl group.

Uniqueness

The presence of the methoxybenzyl group in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea imparts unique electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)10-22-21(26)23-11-15-8-20(25)24(12-15)16-4-7-18-19(9-16)29-13-28-18/h2-7,9,15H,8,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCKTLEDRUUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.